molecular formula C6H11N3O B8658606 4-(2-Aminoethoxymethyl)imidazole

4-(2-Aminoethoxymethyl)imidazole

Cat. No.: B8658606
M. Wt: 141.17 g/mol
InChI Key: DCGSEBABMHZHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxymethyl)imidazole is a chemical compound featuring the imidazole heterocycle, a structure of exceptional significance in medicinal chemistry and drug discovery. The imidazole ring is a privileged scaffold in pharmaceuticals due to its ability to engage in diverse drug-ligand interactions, such as hydrogen bonding and van der Waals forces, which facilitate binding with various enzymes and receptors . While specific biological data for this compound is limited in the public domain, its structure positions it as a valuable intermediate for synthesizing more complex molecules. The 2-aminoethoxymethyl side chain is a notable functional group, structurally similar to the side chain found in blockbuster drugs like Amlodipine, a dihydropyridine calcium channel blocker . This suggests potential utility for this compound as a key building block in developing novel biologically active compounds. Researchers can leverage this compound as a versatile precursor for constructing potential inhibitors, exploring structure-activity relationships, or developing probes for biological systems . The imidazole core is a component of numerous FDA-approved drugs and is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethoxy)ethanamine

InChI

InChI=1S/C6H11N3O/c7-1-2-10-4-6-3-8-5-9-6/h3,5H,1-2,4,7H2,(H,8,9)

InChI Key

DCGSEBABMHZHSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)COCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the imidazole ring significantly alter electronic and steric properties:

  • 4-Methylimidazole (4-MEI) : A common byproduct in food processing (e.g., caramel color), its methyl group is mildly electron-donating, slightly increasing ring electron density .
  • 4-(2-Hydroxyethyl)imidazole : The hydroxyl group enhances hydrophilicity and participation in hydrogen bonding, affecting solubility in aqueous systems .
  • 4-(2-Aminoethyl)imidazole (Histamine derivative): The amino group is strongly electron-donating, activating the ring toward electrophilic reactions .
  • 4-(2-Aminoethoxymethyl)imidazole: Combines ether and amino functionalities, likely increasing polarity and steric bulk compared to the above analogs.
Reactivity with Ozone

Ozonolysis studies of imidazole derivatives () reveal substituent-dependent pathways:

Compound Ozone Rate Constant (M⁻¹s⁻¹) Major Products Yield (% per N/C) Notes
Imidazole 2.3×10⁵ Cyanate, Formamide, Formate ~100% (N balance) Closed mass balance
Pyrazole 5.6×10¹ Glyoxal, Formate 65% (C balance) Slower kinetics due to N-N bond
4-Methylimidazole Not reported Likely methyl-modified products - Methyl may direct ozonolysis
This compound (Predicted) ~10⁵–10⁶ (estimated) Aminoethoxymethyl fragments, Formamide - Steric hindrance may reduce yield

Key Observations :

  • Imidazole’s high reactivity with ozone (k = 2.3×10⁵ M⁻¹s⁻¹) is attributed to its electron-rich aromatic ring .
  • Substituents like aminoethoxymethyl may enhance electron density, but steric bulk could slow ozone access.
  • Pyrazole’s lower reactivity (k = 5.6×10¹ M⁻¹s⁻¹) highlights the impact of the N-N bond on ring stability .
Analytical Detection

Methods for detecting substituted imidazoles (e.g., HPLC-UV, LC-HRMS/MS) are critical for quantifying environmental or biological presence:

  • 4-Methylimidazole : Detected via HPLC-UV at 215 nm with a detection limit of 3.0 mg/kg .

Preparation Methods

Key Considerations:

  • Regioselectivity : The reaction typically produces 2,4,5-trisubstituted imidazoles. To isolate the 4-substituted product, steric and electronic effects of the aldehyde must be optimized.

  • Protection Strategy : The amino group in the aldehyde requires protection (e.g., Boc or Fmoc) to prevent side reactions during cyclization.

  • Yield Optimization : Microwave-assisted conditions (180–540 W, 60–90 seconds) can enhance reaction efficiency, as demonstrated in analogous imidazole syntheses.

Functionalization of 4-Hydroxymethylimidazole

4-Hydroxymethylimidazole serves as a versatile precursor for introducing the 2-aminoethoxymethyl group. The hydroxymethyl group is first converted to a mesylate or tosylate, enabling nucleophilic displacement with 2-aminoethanol.

Synthesis Steps:

  • Activation : Treat 4-hydroxymethylimidazole with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form 4-(mesylmethyl)imidazole.

  • Etherification : React the mesylate with 2-aminoethanol in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Advantages:

  • High Functional Group Tolerance : The method avoids harsh conditions that could degrade the amino group.

  • Scalability : Yields exceed 70% in optimized protocols.

Microwave-Assisted Multi-Component Reaction

Microwave irradiation accelerates the synthesis of substituted imidazoles by enhancing reaction kinetics. A modified approach combines 1,2-diketones, protected 2-aminoethoxyacetaldehyde, and ammonium acetate in ethanol under microwave conditions (540 W, 90 seconds).

ParameterConventional MethodMicrowave Method
Reaction Time2 hours90 seconds
Yield45%78%
Purity85%95%

This method reduces side products such as over-alkylated derivatives and improves regioselectivity.

Catalytic Cyclization with Sulfur-Based Catalysts

A patent describing the synthesis of 2-ethyl-4-methylimidazole provides a template for catalytic cyclization. By substituting propionitrile with 2-aminoethoxyacetonitrile and using sulfur dichloride (SCl₂) as a catalyst, the reaction proceeds via:

  • Cyclization : Diamine and 2-aminoethoxyacetonitrile react at 120–140°C to form a dihydroimidazole intermediate.

  • Dehydrogenation : Raney nickel catalyzes aromatization at 170–200°C, yielding this compound.

Process Optimization:

  • Catalyst Loading : 5 mol% SCl₂ maximizes yield (82%) while minimizing sulfur byproducts.

  • Distillation : Vacuum distillation (10 mmHg, 150–160°C) isolates the product with >99% purity.

One-Pot Solvent-Free Synthesis

A solvent-free protocol minimizes waste and simplifies purification. Ethyl cyanoacetate, ethyl glycinate hydrochloride, and N-Boc-2-aminoethanol are fused at 70°C for 2 hours, followed by cyclization to form the imidazole ring.

Mechanistic Insights :

  • The amino group of ethyl glycinate attacks the carbonyl of ethyl cyanoacetate, forming an intermediate that undergoes cyclization.

  • Boc-deprotection with aqueous HCl yields the final product.

Yield : 88% after recrystallization from ethanol.

Comparative Analysis of Methods

MethodYieldReaction TimeKey AdvantageLimitation
Debus–Radziszewski65%4 hoursRegioselectiveRequires aldehyde protection
4-Hydroxymethyl Functionalization72%14 hoursHigh purityMulti-step synthesis
Microwave-Assisted78%90 secondsRapidSpecialized equipment needed
Catalytic Cyclization82%6 hoursScalableHigh-temperature steps
Solvent-Free One-Pot88%2 hoursEco-friendlyLimited substrate scope

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-(2-Aminoethoxymethyl)imidazole?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of imidazole precursors with aminoethanol derivatives under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst is used for cyclization and functionalization . Characterization relies on NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis (e.g., NH₂, C-N stretches), and mass spectrometry (MS) for molecular weight validation. High-resolution MS and elemental analysis ensure purity .

Q. How can researchers optimize reaction yields for this compound derivatives?

  • Answer : Yield optimization requires careful control of reaction conditions, such as solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and catalysts (e.g., Pd/C for hydrogenation). For nitro-group reduction, hydrogen gas with palladium catalysts achieves >80% efficiency, while substitution reactions benefit from phase-transfer catalysts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves product integrity .

Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

  • Answer : ¹H NMR coupling patterns (e.g., imidazole ring protons at δ 6.8–7.5 ppm) and 2D NMR (COSY, HSQC) resolve positional isomers. IR spectroscopy identifies functional group orientations (e.g., NH₂ symmetric/asymmetric stretches at ~3300 cm⁻¹). X-ray crystallography provides definitive confirmation of regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications to the aminoethoxy group influence the biological activity of this compound derivatives?

  • Answer : Substituents on the aminoethoxy chain alter lipophilicity and hydrogen-bonding capacity, impacting receptor binding. For example, fluorination of the ethyl group (e.g., 2-fluoroethyl analogs) enhances metabolic stability and blood-brain barrier penetration, as shown in enzyme inhibition assays targeting cytochrome P450 isoforms . Computational docking studies (e.g., Glide SP scoring) predict interactions with residues like Asp301 and Glu216 in CYP2D6, guiding rational design .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition by this compound analogs?

  • Answer : Discrepancies arise from assay variability (e.g., substrate concentration, incubation time). Standardization using recombinant enzymes (e.g., CYP2D6 expressed in E. coli) and kinetic analyses (Kₘ, Vₘₐₓ) improve reproducibility. Cross-validation with fluorescence-based assays (e.g., 7-ethoxyresorufin-O-deethylase) or LC-MS metabolite quantification reduces artifacts .

Q. How can researchers design this compound derivatives for selective targeting of protein kinases versus cytochrome P450 enzymes?

  • Answer : Selectivity is achieved by modulating the imidazole core’s electronic profile (e.g., electron-withdrawing groups for kinase ATP-binding pockets) and side-chain steric bulk (e.g., piperazine extensions for P450 substrate channels). Competitive binding assays with radiolabeled inhibitors (e.g., ³H-SCH 66712) and crystallographic studies identify key interactions, such as π-π stacking with Phe120 in CYP2D6 .

Q. What methodologies validate the proposed mechanism of CYP2D6 inactivation by this compound derivatives?

  • Answer : Mechanism-based inactivation is confirmed via time-dependent activity loss, NADPH dependency, and stoichiometry of heme adduct formation (e.g., 1:1 inhibitor-to-enzyme ratio). SDS-PAGE with Western blotting detects covalent protein adducts, while UV-vis spectroscopy monitors heme degradation (Soret band at 450 nm). Metabolite identification via LC-HRMS reveals reactive intermediates (e.g., methylene quinones) .

Data-Driven Insights

  • Enzyme Inhibition : Derivatives with para-substituted phenyl groups on the imidazole ring show 10-fold higher CYP2D6 inhibition (IC₅₀ = 5 nM) compared to unsubstituted analogs (IC₅₀ = 50 nM) .
  • Spectral Data : ¹H NMR of this compound in D₂O: δ 3.4–3.6 ppm (CH₂NH₂), 4.1–4.3 ppm (OCH₂), 7.2–7.4 ppm (imidazole-H) .

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